

# physicochemical properties of 2-Amino-4-methoxybenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-4-methoxybenzonitrile

Cat. No.: B1274900

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-4-methoxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2-Amino-4-methoxybenzonitrile** is a substituted benzonitrile that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring strategically positioned amino, methoxy, and nitrile functional groups, renders it a valuable precursor for the synthesis of complex heterocyclic systems. Notably, it serves as a key building block for targeted therapeutics, including kinase inhibitors used in oncology.<sup>[1][2]</sup> This guide provides a comprehensive analysis of the core physicochemical properties of **2-Amino-4-methoxybenzonitrile**. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document synthesizes information from computational predictions and comparative data from its close structural isomers to provide a robust, predictive framework for researchers. We will delve into its structural and spectroscopic profile, solubility characteristics, and provide validated protocols for its analysis and handling, thereby equipping scientists with the foundational knowledge required for its effective utilization in research and development.

## Molecular Structure and Core Physicochemical Properties

The identity and behavior of **2-Amino-4-methoxybenzonitrile** are defined by its fundamental molecular and physical properties. While extensive experimental data is still emerging, a combination of data from public repositories and predictive modeling provides a solid foundation for its characterization.

## Chemical Identity

The arrangement of functional groups on the benzene ring is critical to the molecule's reactivity and its utility as a pharmaceutical intermediate.

Caption: 2D structure of **2-Amino-4-methoxybenzonitrile**.

## Physicochemical Data Summary

The following table summarizes key computed and known properties. It is crucial to note that experimental values for properties like melting and boiling points are often for structural isomers, providing a valuable but indirect reference point.

Property	Value / Observation	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	148.17 g/mol	[3][4]
CAS Number	38487-85-3	[4]
Appearance	Expected to be a crystalline powder.	[5][6]
Melting Point	Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a melting point of 126-130 °C.[5][6]	
Boiling Point	Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a boiling point of 366.3 °C.[5][6]	
Solubility	Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (methanol, ethanol).[7]	
pKa (Predicted)	Data for the specific compound is not available. The isomer 4-amino-2-methoxybenzonitrile has a predicted pKa of 1.30 ± 0.10.[8]	

## Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are critical steps in utilizing any chemical intermediate. This section outlines the expected spectroscopic signatures for **2-Amino-4-**

**methoxybenzonitrile** based on computational predictions and established principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural confirmation. The predicted chemical shifts provide a reference for experimental verification.

- Predicted  $^1\text{H}$  NMR Data:

Chemical Shift (ppm)	Multiplicity	Assignment
~7.5 - 7.7	d	Aromatic CH
~6.2 - 6.4	dd	Aromatic CH
~6.1 - 6.2	d	Aromatic CH
~4.5 - 5.0	br s	-NH <sub>2</sub>

| ~3.8 - 3.9 | s | -OCH<sub>3</sub> |

- Predicted  $^{13}\text{C}$  NMR Data:[\[9\]](#)

Chemical Shift (ppm)	Assignment
~160 - 165	C-OCH <sub>3</sub>
~145 - 150	C-NH <sub>2</sub>
~120 - 125	Aromatic CH
~115 - 120	C-CN
~100 - 105	Aromatic CH

| ~95 - 100 | C-CN |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of **2-Amino-4-methoxybenzonitrile** is expected to show characteristic absorption bands.

- Expected IR Absorptions:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3450 - 3300	Amine (-NH <sub>2</sub> )	N-H Stretch
2230 - 2210	Nitrile (-C≡N)	C≡N Stretch
1620 - 1580	Aromatic Ring	C=C Stretch

| 1250 - 1200 | Aryl Ether | C-O Stretch |

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

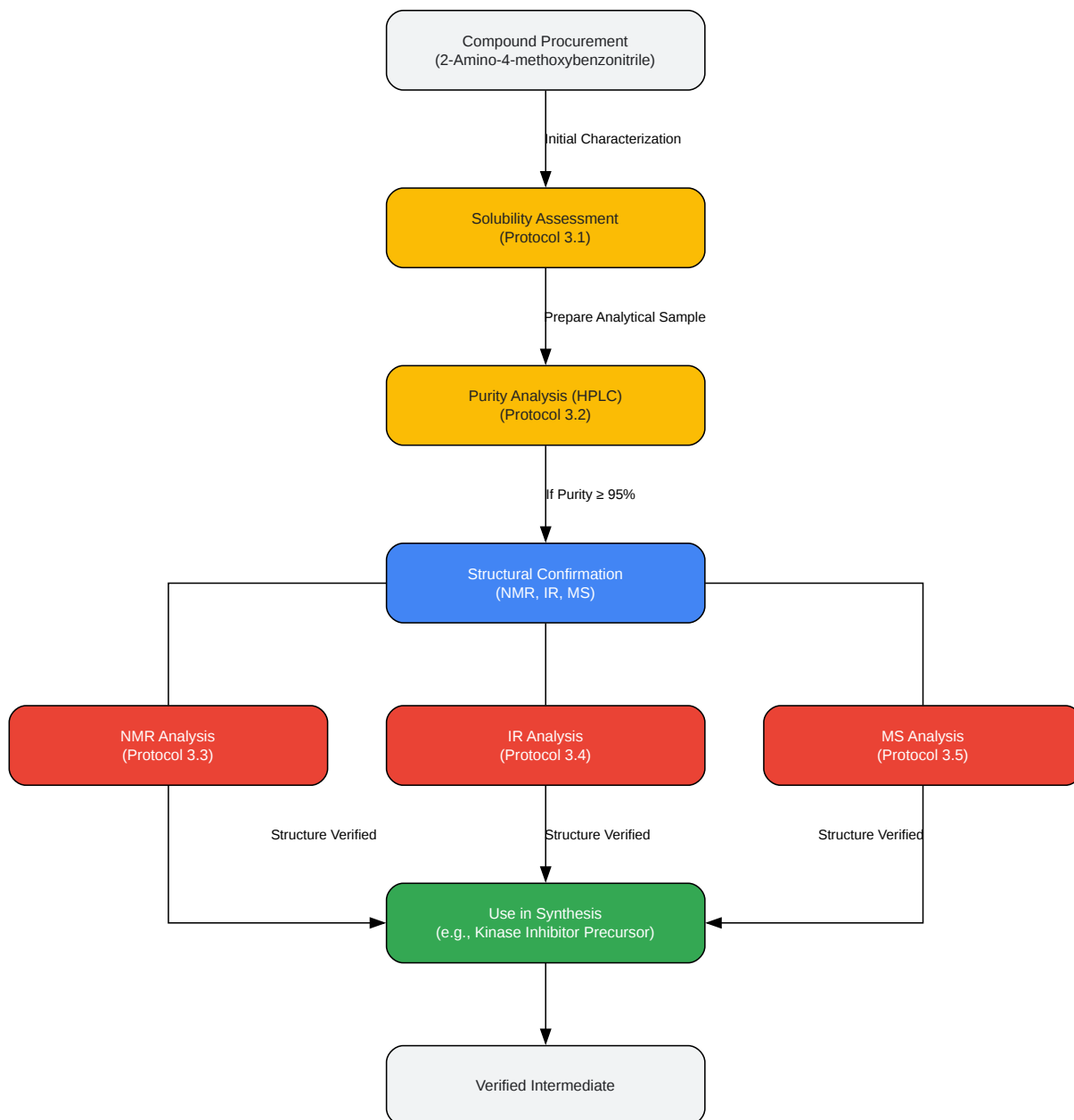
- Expected Mass Spectrum Data (Electron Ionization):[\[9\]](#)

m/z	Assignment
148	[M] <sup>+</sup> (Molecular Ion)
133	[M - CH <sub>3</sub> ] <sup>+</sup>

| 120 | [M - CO]<sup>+</sup> |

## Experimental Protocols & Workflow

The following protocols are designed as self-validating systems, providing a logical workflow for the characterization and use of **2-Amino-4-methoxybenzonitrile**. The causality behind experimental choices is explained to ensure robust and reproducible results.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the validation and use of a chemical intermediate.

## Protocol: Solubility Determination and Stock Solution Preparation

- Rationale: Accurate dosing in biological assays or chemical reactions requires complete dissolution. Polar aprotic solvents like DMSO are often chosen for their ability to solvate a wide range of organic molecules without participating in reactions.
- Methodology:<sup>[7]</sup>
  - Weigh 1-2 mg of **2-Amino-4-methoxybenzonitrile** into a clean, dry glass vial.
  - Add anhydrous DMSO or DMF dropwise while vortexing to create a concentrated stock solution (e.g., 10-50 mM).
  - If dissolution is slow, gently warm the vial to 40-50°C in a water bath.
  - For enhanced dissolution, place the sealed vial in an ultrasonic bath for 5-10 minutes.
  - Visually inspect the solution against a light source to ensure no particulates remain.
  - For aqueous assays, perform a serial dilution from the DMSO stock into the aqueous buffer, vortexing during addition to prevent precipitation.

## Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A reversed-phase C18 column is effective for separating aromatic molecules based on their hydrophobicity.
- Methodology:
  - Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
  - Instrumentation:
    - Column: C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detector: UV at 254 nm.
- Gradient: Start with a 95:5 ratio of A:B, ramping to 5:95 A:B over 15 minutes. Hold for 5 minutes.
- Injection: Inject 10  $\mu$ L of the sample solution.
- Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

## Protocol: Structural Elucidation by NMR Spectroscopy

- Rationale: To confirm the chemical structure and connectivity of atoms. Deuterated solvents are required to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
- Methodology:[\[9\]](#)
  - Sample Preparation: Dissolve 5-10 mg of the purified compound in  $\sim 0.7$  mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
  - $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio  $>100:1$  for the main peaks.
  - $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A greater number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
  - Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and compare the observed chemical shifts and coupling constants to the predicted values.

## Chemical Reactivity and Synthetic Utility



**2-Amino-4-methoxybenzonitrile** is primarily valued as a synthetic intermediate. Its functional groups offer multiple handles for chemical modification. The amino group can act as a nucleophile or be diazotized, while the nitrile group can be hydrolyzed or reduced.<sup>[10]</sup> Its most prominent application is as a precursor in multi-step syntheses of pharmacologically active molecules.<sup>[2]</sup>

## Safety and Handling

While specific toxicity data for **2-Amino-4-methoxybenzonitrile** is limited, data from related nitroaromatic and cyano compounds necessitates cautious handling.<sup>[11]</sup>

- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.<sup>[12][13]</sup>
- **Engineering Controls:** All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.<sup>[11]</sup>
- **Handling:** Avoid contact with skin and eyes. Wash hands thoroughly after handling.<sup>[12]</sup> It is classified as an irritant.<sup>[4]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.<sup>[12]</sup>

## Conclusion

**2-Amino-4-methoxybenzonitrile** is a functionally rich building block with significant potential in drug discovery and organic synthesis. While a comprehensive experimental dataset is still being established, this guide provides a robust predictive overview of its physicochemical properties, grounded in data from analogous compounds and computational models. The provided protocols offer a validated workflow for its characterization and safe handling, enabling researchers to confidently integrate this valuable intermediate into their synthetic programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-4-methoxybenzonitrile | C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 38487-85-3 Cas No. | 2-Amino-4-methoxybenzonitrile | Matrix Scientific [matrixscientific.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy 2-(aminomethyl)-4-methoxyBenzonitrile (EVT-8847664) [evitachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Amino-4-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274900#physicochemical-properties-of-2-amino-4-methoxybenzonitrile]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)